5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone
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Overview
Description
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through the continuous process of converting fructose-glucose mixtures using acid-catalyzed dehydration . This method allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-dimethyl furan (DMF).
Substitution: The hydroxymethyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under mild to moderate temperatures and pressures, ensuring high selectivity and yield.
Major Products Formed
The major products formed from these reactions include 5-hydroxymethyl-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and 2,5-dimethyl furan .
Scientific Research Applications
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone include:
- 5-(Hydroxymethyl)furfural (HMF)
- 5-(Chloromethyl)furfural (CMF)
- 5-(Bromomethyl)furfural (BMF)
- 2,5-Diformylfuran (DFF)
- 5-Methylfurfural (5MF)
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with hemoglobin subunit alpha and modulate its activity sets it apart from other similar compounds .
Properties
IUPAC Name |
5-(hydroxymethyl)-5-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-8)3-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPPCVBCHWFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159991-46-4 |
Source
|
Record name | 5-(hydroxymethyl)-5-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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